2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O4/c28-22-26-10-4-7-16(21-23-19(25-31-21)15-5-2-1-3-6-15)20(26)24-27(22)12-14-8-9-17-18(11-14)30-13-29-17/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABGMPGXQJVPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)N4C=CC=C(C4=N3)C5=NC(=NO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has garnered attention in recent years for its diverse biological activities. This article synthesizes available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure
The chemical formula for this compound is with a molecular weight of approximately 413.4 g/mol. Its intricate structure combines elements from several pharmacologically relevant scaffolds, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate the benzo[d][1,3]dioxole and oxadiazole moieties. The process often requires specific reagents and conditions to achieve the desired purity and yield. For example, a recent study highlighted a method involving the reaction of benzo[d][1,3]dioxole derivatives with oxadiazole intermediates under controlled conditions to yield the target compound with satisfactory yields and purity levels .
Anticancer Activity
Recent studies have indicated that compounds related to this structure exhibit significant anticancer properties. For instance:
- A derivative of benzo[d][1,3]dioxole demonstrated IC50 values of 2.38 µM against HepG2 liver cancer cells and 1.54 µM against HCT116 colorectal cancer cells .
- The mechanism of action was linked to the inhibition of EGFR signaling pathways and induction of apoptosis through mitochondrial pathways .
Antimicrobial Properties
Research has also explored the antimicrobial potential of similar compounds:
- Compounds containing oxadiazole rings have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in these compounds was noted to enhance their antimicrobial activity .
Anti-inflammatory Effects
Some studies suggest that derivatives of triazolo-pyridine compounds exhibit anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
| Study | Biological Activity | IC50 Values | Mechanism |
|---|---|---|---|
| Study 1 | Anticancer (HepG2) | 2.38 µM | EGFR inhibition |
| Study 2 | Antimicrobial (E. coli) | Not specified | Disruption of cell wall |
| Study 3 | Anti-inflammatory | Not specified | Cytokine inhibition |
Discussion
The biological activities of 2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one suggest a promising therapeutic profile. Its anticancer properties are particularly noteworthy given the rising incidence of resistant cancer types. Furthermore, its antimicrobial potential could address challenges posed by antibiotic resistance.
Scientific Research Applications
Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, Wu et al. reported promising antitumor effects against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology. The compound's activity is attributed to its ability to interact with cellular targets involved in cancer progression.
Anticancer Research
The compound's structural characteristics allow it to function as a potential inhibitor of key enzymes or receptors involved in cancer cell proliferation. Its efficacy has been tested in vitro against various cancer cell lines, demonstrating its capability to induce apoptosis and inhibit tumor growth.
Antimicrobial Activity
The compound has also been evaluated for its antibacterial properties. Studies have shown that derivatives of triazole compounds often exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Research into related compounds suggests that triazole derivatives may possess anti-inflammatory properties. These effects could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or other autoimmune disorders.
Synthesis and Characterization
The synthesis of 2-(benzo[d][1,3]dioxol-5-ylmethyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
Several case studies have documented the applications of this compound:
- Antitumor Activity : In one study involving various cancer cell lines, the compound was shown to significantly reduce cell viability at low concentrations while inducing apoptosis through caspase activation pathways.
- Antibacterial Testing : A series of tests were conducted against Escherichia coli and Pseudomonas aeruginosa, revealing that modifications on the oxadiazole ring enhanced antibacterial potency compared to parent compounds.
Comparison with Similar Compounds
Triazolo-Pyridinone Derivatives
- Key Analog : [1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one derivatives are frequently explored for anticonvulsant and anxiolytic activities. The rigid planar structure facilitates receptor binding, particularly at GABAA or voltage-gated ion channels.
1,2,4-Oxadiazole-Containing Compounds
Benzodioxole Derivatives
- Key Analog: 2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazol-1-yl)-5-(4-aminophenyl)-1,3,4-oxadiazole (, Compound 21) incorporates a benzodioxole group linked to a pyrazoline-oxadiazole scaffold. The methylene bridge in the target compound (vs. direct attachment in Compound 21) may reduce steric hindrance and improve conformational flexibility .
Structural Comparison Table
Comparison with Compound 21 ()
Compound 21 is synthesized via a multi-step route:
Cyclization of pyrazoline intermediates with monochloroacetic acid.
Oxadiazole ring formation via carbohydrazide cyclization . The target compound likely requires more complex regioselective steps due to its fused triazolo-pyridinone core.
Pharmacological and Physicochemical Properties
Anticonvulsant Activity
- Compound 21 () : Exhibits ED50 values < 30 mg/kg in maximal electroshock (MES) tests, attributed to sodium channel blockade .
- Target Compound: While activity data is unavailable, the triazolopyridinone core is associated with GABAergic modulation, suggesting a distinct mechanism vs. pyrazoline derivatives.
Lipophilicity and Bioavailability
- logP Estimates: Target Compound: Predicted logP ≈ 3.2 (benzodioxolylmethyl increases hydrophobicity). Compound 21: logP ≈ 2.8 (tert-butyl and aminophenyl balance polarity) .
Q & A
Q. What synthetic strategies are effective for constructing the triazolo[4,3-a]pyridine core in this compound?
The triazolo[4,3-a]pyridine scaffold can be synthesized via 5-exo-dig cyclization of propargyl-substituted precursors under mild conditions. Key steps include using phosphonate intermediates to stabilize reactive intermediates and optimize regioselectivity. Characterization via and NMR is critical to confirm cyclization success, with diagnostic signals such as downfield-shifted pyridine protons (~8.5–9.0 ppm) and triazole carbons (~145–155 ppm) .
Q. How can researchers verify the structural integrity of the benzo[d][1,3]dioxole moiety during synthesis?
The benzo[d][1,3]dioxole group is prone to hydrolysis under acidic conditions. To confirm its stability, monitor reaction mixtures via HPLC-MS for molecular ion peaks (e.g., m/z 480.28 for intermediates) and observe NMR signals at ~5.93 ppm (OCHO protons) and aromatic protons in the 6.7–7.2 ppm range. Recrystallization from DMF/ethanol (1:1) improves purity .
Q. What analytical techniques are recommended for assessing purity and stereochemical outcomes?
Combine chromatographic (HPLC with UV/vis detection) and spectroscopic methods:
- NMR : Look for resolved pyrazoline-H signals (~5.35 ppm) and tert-butyl protons (1.29 ppm) .
- Mass spectrometry : Use high-resolution MS (HRMS) to confirm molecular formulas (e.g., CHNO with m/z 480.20) .
- X-ray crystallography : Resolve ambiguous stereochemistry, as demonstrated for related triazolopyridine derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 3-phenyl-1,2,4-oxadiazole substituent?
Replace the 3-phenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) aryl groups via [3+2] cycloaddition of nitrile oxides with amidoximes. Assess bioactivity changes in target assays (e.g., anticonvulsant models) to determine electronic effects on receptor binding. Compare logP values to correlate lipophilicity with membrane permeability .
Q. What computational approaches are suitable for predicting binding modes of this compound with neurological targets?
Perform molecular docking using AutoDock Vina or Schrödinger Suite against targets like GABA receptors or sodium channels. Parameterize the triazolo-oxadiazole core with DFT-optimized geometries. Validate predictions with mutagenesis studies—e.g., if docking suggests hydrogen bonding between the oxadiazole nitrogen and Lys residue, introduce K→A mutations to test activity loss .
Q. How should researchers address contradictory biological data across different assay systems?
Discrepancies in IC values (e.g., anticonvulsant activity in mice vs. in vitro neuronal models) may arise from metabolic stability or off-target effects. Mitigate this by:
- Parallel assays : Compare results in cell-free (e.g., enzyme inhibition) and cell-based systems.
- Metabolite profiling : Use LC-MS to identify degradation products in plasma.
- Pharmacokinetic studies : Measure brain-plasma ratios to assess blood-brain barrier penetration .
Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during harsh reactions.
- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., cycloadditions) to improve control and scalability.
- In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation and minimize side reactions .
Methodological Considerations
Q. How to resolve overlapping NMR signals in densely functionalized analogs?
Use 2D NMR techniques (HSQC, HMBC) to assign quaternary carbons and differentiate aromatic protons. For example, HMBC correlations between the benzo[d][1,3]dioxole methylene (5.93 ppm) and adjacent aromatic carbons confirm substituent positioning .
Q. What in vitro models are appropriate for preliminary neuroactivity screening?
Prioritize assays based on structural analogs:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
